N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolopyridazine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides under basic conditions.
Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acetic anhydride, acetyl chloride, pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various acyl derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in various diseases.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to inhibit certain enzymes, thereby modulating biological pathways. The sulfanyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds also feature a fused ring system and exhibit similar biological activities.
Triazolopyridazines: Compounds with a similar core structure but different substituents.
Uniqueness
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to the presence of the acetylphenyl and sulfanyl groups, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C15H13N5O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H13N5O2S/c1-10(21)11-2-4-12(5-3-11)17-14(22)8-23-15-7-6-13-18-16-9-20(13)19-15/h2-7,9H,8H2,1H3,(H,17,22) |
InChI Key |
SEIXOJPTFJEHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.